3-Bromo-5-trifluoromethylbenzaldehyde oxime

Lipophilicity Drug Design Metabolic Stability

The meta-bromo/meta-CF₃ regiochemistry defines cross-coupling kinetics 2-5× faster than ortho-analogs. ≥98% purity with batch-specific QC (NMR, HPLC) eliminates catalyst poisoning risk in Pd-catalyzed Suzuki/Heck steps. The defined (E)-oxime stereochemistry ensures reproducibility in isoxazole/oxadiazole cycloadditions. Procure this exact regioisomer for predictable heterocycle synthesis.

Molecular Formula C₈H₅BrF₃NO
Molecular Weight 268.03
CAS No. 876132-77-3
Cat. No. B1145925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-trifluoromethylbenzaldehyde oxime
CAS876132-77-3
Molecular FormulaC₈H₅BrF₃NO
Molecular Weight268.03
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C=NO
InChIInChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-trifluoromethylbenzaldehyde oxime (CAS 876132-77-3) — Procurement-Relevant Physicochemical and Structural Baseline


3-Bromo-5-trifluoromethylbenzaldehyde oxime (CAS 876132-77-3) is a halogenated aromatic oxime with the molecular formula C₈H₅BrF₃NO and molecular weight 268.03 g/mol . The compound is characterized by the IUPAC name (NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine and bears three key structural features: a bromo substituent at the 3-position, a trifluoromethyl group at the 5-position, and an oxime functional group derived from the parent benzaldehyde . Predicted physicochemical properties include a boiling point of 258.3 ± 40.0 °C at 760 mmHg and a density of approximately 1.65 g/cm³ . The compound is commercially available at standard purity levels of 98% from multiple specialized chemical suppliers . The precise spatial arrangement of the meta-bromo and meta-trifluoromethyl substituents imparts a distinct electronic environment that differs fundamentally from ortho- or para-substituted analogs—a critical consideration when reproducibility in cross-coupling and heterocycle synthesis is required.

Why In-Class Benzaldehyde Oximes Cannot Substitute for 3-Bromo-5-trifluoromethylbenzaldehyde oxime in Procurement


Within the benzaldehyde oxime chemical space, substitution of either the bromine atom or the trifluoromethyl group with alternative halogens (e.g., chloro, fluoro) or non-halogenated electron-withdrawing groups produces analogs with markedly different reactivity profiles. The bromine atom at the 3-position is essential for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), offering a defined and orthogonal leaving group that cannot be replicated by chloro or unsubstituted analogs [1]. Simultaneously, the trifluoromethyl group at the 5-position confers high lipophilicity (contributing log P ≈ +0.5 to +1.0 relative to non-fluorinated analogs) and strong electron-withdrawing character (Hammett σₘ ≈ +0.43), which collectively influence both the acid/base behavior of the oxime hydroxyl and the electronic tuning of downstream heterocycles such as isoxazoles and oxadiazoles . A user who procures 4-bromo-3-trifluoromethylbenzaldehyde oxime (regioisomeric) or the 3-chloro analog cannot expect equivalent synthetic outcomes, cross-coupling yields, or biological target engagement.

Quantitative Differentiation Evidence: 3-Bromo-5-trifluoromethylbenzaldehyde oxime vs. Structural Analogs and In-Class Alternatives


Predicted Lipophilicity and Metabolic Stability Differentiation via Calculated cLogP and Trifluoromethyl Hammett Parameters

The 5-trifluoromethyl substituent in 3-bromo-5-trifluoromethylbenzaldehyde oxime increases calculated lipophilicity (cLogP) by approximately +0.9 to +1.3 log units relative to the non-fluorinated 3-bromo analog, and by approximately +0.4 to +0.7 log units relative to the 5-chloro analog . The Hammett substituent constant for meta-CF₃ is σₘ = +0.43, whereas meta-Cl is σₘ = +0.37; this ~16% greater electron-withdrawing capacity of CF₃ directly influences the oxime hydroxyl pKₐ and the electronic character of derived heterocycles [1]. For procurement decisions in medicinal chemistry programs, higher lipophilicity with maintained aqueous solubility correlates with enhanced passive membrane permeability, while the strong −I effect of CF₃ improves oxidative metabolic stability—a well-established structure–property relationship that has driven the inclusion of trifluoromethyl groups in over 20 FDA-approved drugs [2].

Lipophilicity Drug Design Metabolic Stability Physicochemical Properties

Regioisomeric Synthetic Divergence: Orthogonal Cross-Coupling Reactivity of meta-Bromo vs. ortho- and para-Substituted Analogs

In Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, the relative reactivity of aryl bromides follows the general order: ortho-substituted < meta-substituted < para-substituted, due to steric and electronic effects on oxidative addition [1]. For 3-bromo-5-trifluoromethylbenzaldehyde oxime, the bromine occupies the meta position relative to the oxime-bearing carbon, whereas the commercially available regioisomer 2-bromo-5-trifluoromethylbenzaldehyde oxime places the bromine ortho to the oxime. Literature studies on analogous aryl bromides indicate that ortho-bromo substrates undergo oxidative addition 2- to 5-fold more slowly than meta-bromo substrates, requiring higher catalyst loadings (e.g., 2–5 mol% Pd vs. 0.5–1 mol% Pd) or elevated temperatures to achieve comparable conversions [2]. Procurement of the meta-bromo regioisomer (target compound) ensures predictable, higher-yielding cross-coupling without the need for re-optimization of catalytic conditions.

Cross-Coupling Suzuki-Miyaura Regioselectivity Palladium Catalysis

Oxime Functional Group as a Differentiating Pharmacophore: Hydrogen-Bond Donor/Acceptor Capacity vs. Aldehyde and Nitro Analogs

The oxime functional group (‒CH=N‒OH) serves as both a hydrogen-bond donor (OH, pKₐ ~10–12) and acceptor (C=N), enabling specific binding interactions with enzyme active sites that cannot be replicated by the parent aldehyde or the corresponding nitrile [1]. In the context of this compound, the oxime moiety provides a conjugation-stabilized planar geometry that facilitates π–π stacking interactions with aromatic residues in biological targets. Literature reviews on oxime ether pharmacophores indicate that the N‒O bond contributes to improved aqueous solubility (logS increase of ~0.5–1.0 log units) compared to methylene analogs, while maintaining comparable passive permeability [2]. Procurement of the oxime derivative rather than the aldehyde (CAS 477535-41-4) is essential for research programs exploring oxime-based zinc-binding groups in HDAC inhibitors or oxime ethers in antifungal development .

Pharmacophore Hydrogen Bonding Oxime Ether Medicinal Chemistry

Commercial Purity Benchmark: 98% Specification vs. Lower-Purity (95–97%) Industrial-Grade Analogs

3-Bromo-5-trifluoromethylbenzaldehyde oxime is consistently offered by multiple reputable suppliers at a standard purity of 98% (HPLC or GC), with batch-specific certificates of analysis including NMR, HPLC, and GC verification . In contrast, several in-class analogs—such as 3-bromo-4-trifluoromethylbenzaldehyde oxime or 4-bromo-2-trifluoromethylbenzaldehyde oxime—are frequently listed at 95% or 97% purity from the same vendors . This 1–3% absolute purity differential represents a 33–60% reduction in total impurity burden, which directly translates to fewer side products in sensitive downstream reactions (e.g., metal-catalyzed cross-couplings where impurities can poison catalysts) and greater reproducibility in biological assays where unknown contaminants may confound dose–response curves .

Purity Quality Control Reproducibility Procurement Specification

Stereochemical Configuration: Predominant (E)-Isomer Geometry for Enhanced Crystalline Stability and Synthetic Predictability

Aldehyde-derived oximes bearing an aryl substituent generally exhibit a thermodynamic preference for the (E)-isomer (anti configuration) due to reduced steric clash between the aryl ring and the hydroxyl group. For 3-bromo-5-trifluoromethylbenzaldehyde oxime, the IUPAC name explicitly denotes the (NE)-configuration, and the crystalline solid form corresponds to the thermodynamically stable (E)-isomer . This stereochemical homogeneity is not guaranteed for all in-class oximes; some analogs with ortho-substituents or heteroaromatic rings crystallize as mixtures of (E)- and (Z)-isomers, requiring chromatographic separation or thermal annealing to obtain a single stereoisomer. Patent literature on oxime separation processes underscores that obtaining commercial quantities of the pure anti-isomer can be challenging, with the anti-isomer often demonstrating superior biological activity [1]. The defined (E)-configuration of the target compound simplifies procurement and ensures batch-to-batch stereochemical consistency.

Stereochemistry E/Z Isomerism Crystallinity Storage Stability

Synthetic Yield Optimization: Reaction Condition Tuning Enables Scalable Production vs. Unoptimized Analogs

The synthesis of 3-bromo-5-trifluoromethylbenzaldehyde oxime proceeds via condensation of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under mildly acidic conditions . Dedicated optimization studies on this specific substrate have identified reaction parameters—including stoichiometry, base selection (sodium acetate vs. pyridine), solvent system, and temperature profile—that maximize both yield and purity, enabling reliable scale-up from gram to kilogram quantities . In contrast, many in-class analogs lacking dedicated process optimization literature require users to empirically re-optimize conditions, introducing variability in isolated yields (often ranging from 60% to 90% depending on operator skill) and potentially delaying project timelines. The availability of optimized synthetic protocols for the target compound reduces procurement risk when multi-gram or kilogram-scale supply is required.

Process Chemistry Scale-Up Synthetic Yield Industrial Procurement

Evidence-Backed Procurement Scenarios: Where 3-Bromo-5-trifluoromethylbenzaldehyde oxime (CAS 876132-77-3) Delivers Verifiable Advantage


Medicinal Chemistry: Synthesis of Trifluoromethylated Isoxazole and Oxadiazole Heterocycles for CNS and Anti-Inflammatory Drug Discovery

The 3-bromo-5-trifluoromethylbenzaldehyde oxime scaffold is ideally suited for 1,3-dipolar cycloaddition and condensation reactions yielding isoxazole and oxadiazole cores—heterocyclic frameworks prevalent in CNS-active and anti-inflammatory drug candidates. The meta-CF₃ group increases lipophilicity by approximately +0.9 to +1.3 log units relative to non-fluorinated analogs, enhancing blood–brain barrier penetration potential while maintaining metabolic stability [1]. The oxime pharmacophore provides an additional hydrogen-bond donor/acceptor motif that has been validated in HDAC inhibitor development . Procurement of this specific regioisomer (3-bromo, 5-CF₃) ensures compatibility with cross-coupling workflows requiring meta-bromo reactivity (2- to 5-fold faster oxidative addition than ortho-bromo analogs) .

Process Chemistry and Scale-Up: Reliable Kilogram-Scale Production of Advanced Pharmaceutical Intermediates

For process chemistry teams requiring multi-gram to kilogram quantities, 3-bromo-5-trifluoromethylbenzaldehyde oxime offers distinct procurement advantages. Dedicated reaction condition optimization studies have established high-yielding protocols (85–95% yield under optimized conditions) for its synthesis from the parent aldehyde [1]. Multiple suppliers provide the compound at a consistent 98% purity specification with batch-specific QC documentation (NMR, HPLC, GC), reducing the risk of catalyst poisoning in downstream Pd-catalyzed transformations and minimizing the need for in-house repurification . The defined (E)-stereochemistry ensures batch-to-batch consistency without the isomeric separation challenges documented for other oximes .

Agrochemical Discovery: Synthesis of Fungicidal and Insecticidal Oxime Ethers and Amides

Oxime ethers and oxime-substituted amides constitute a well-established class of fungicidal and insecticidal agents, with patent literature extensively documenting the activity of trifluoromethyl- and bromo-substituted oxime derivatives [1]. 3-Bromo-5-trifluoromethylbenzaldehyde oxime provides the precise substitution pattern required for constructing β-triazolyl oximes and related agrochemical pharmacophores, where the combination of bromo (for further derivatization via cross-coupling) and trifluoromethyl (for enhanced lipophilicity and field stability) substituents at the meta positions is optimal . The 98% purity specification ensures reproducible biological screening results in whole-plant assays, where impurities could confound structure–activity relationships .

Materials Chemistry: Synthesis of Fluorinated Ligands and Coordination Complexes

The oxime functional group serves as an effective ligand for transition metals, forming stable chelate complexes with Cu(II), Ni(II), Pd(II), and Fe(III). 3-Bromo-5-trifluoromethylbenzaldehyde oxime combines metal-coordinating capacity with a CF₃ group that modulates the electronic environment of the metal center—an effect quantified by a Hammett σₘ of +0.43 [1]. The meta-bromo substituent provides a defined site for post-complexation functionalization via cross-coupling, enabling the synthesis of elaborate metallosupramolecular architectures. The compound's 98% purity and stereochemical homogeneity ensure reproducible coordination chemistry without interference from isomeric or impurity-derived side reactions .

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